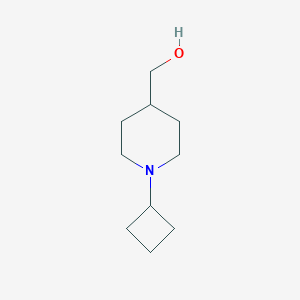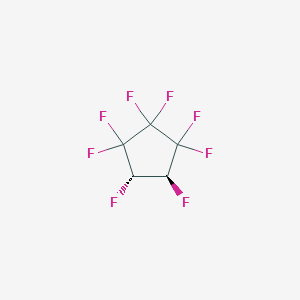![molecular formula C14H20N2O3 B1433785 Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1349198-30-6](/img/structure/B1433785.png)
Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
説明
Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibitory Effects and Mechanisms
Carbamates, esters of substituted carbamic acids, are crucial for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the nervous system. These compounds react with AChE, transferring the carbamoyl group to a serine residue in the enzyme's active site, leading to inhibition. This process underlines the therapeutic and pesticidal applications of carbamates, derived from their ability to modulate enzyme activity efficiently. For instance, the decarbamoylation rate, which is critical for understanding the duration of enzyme inhibition, varies significantly depending on the substituents on the carbamoyl group, illustrating the compound's role in developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Anticancer Potential
Cinnamic acid derivatives, structurally related to carbamic acid esters, have garnered attention for their anticancer properties. The reactivity of the 3-phenyl acrylic acid functionality in cinnamic acids, similar to the chemical behavior of carbamic acid esters, opens avenues for the synthesis of potent antitumor agents. These compounds, through various chemical modifications, have shown significant promise in medicinal research against cancer, highlighting the potential of carbamic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).
Applications in Material Science
Xylan derivatives, including esters of carbamic acid, demonstrate the utility of these compounds in creating biopolymer ethers and esters with specific properties. These materials, synthesized through the chemical modification of xylan, show potential in drug delivery applications due to their ability to form spherical nanoparticles. This reflects the broader application of carbamic acid esters in developing new materials with tailored functionalities for biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Chemistry and Safety
Ethyl carbamate (urethane), the ethyl ester of carbamic acid, is found in fermented foods and beverages, raising health concerns due to its carcinogenic properties. Research into the occurrence, metabolism, and potential health effects of ethyl carbamate underscores the importance of understanding the environmental and health impacts of carbamic acid esters. This includes their formation mechanisms and the risk assessment for human exposure, emphasizing the need for regulatory and preventive measures to mitigate their impact (Weber & Sharypov, 2009).
特性
IUPAC Name |
tert-butyl N-[[4-[(E)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRJEIRMWCSMS-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
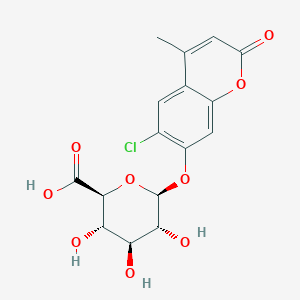
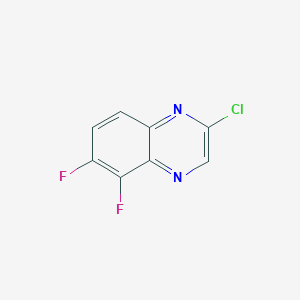
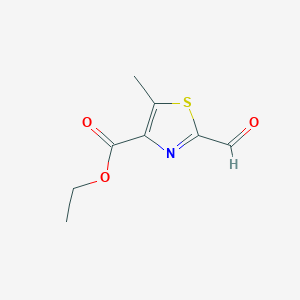


![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
